1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one, also known by its IUPAC name as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , is a bridged bicyclic compound . Its molecular formula is C₁₀H₁₁NO₂S . The compound features a heterocyclic ring system containing both oxygen and nitrogen atoms, which contributes to its unique properties.
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently constructs the oxygenated 2-azabicyclo[2.2.1]heptane scaffold . The method allows for the incorporation of diverse substrates, enabling the creation of a library of bridged aza-bicyclic structures .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One significant application of similar bicyclic structures is in the field of catalysis. For instance, hydroxylamines such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have shown efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones using molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature. These findings highlight the potential of bicyclic compounds in catalytic processes, offering a green chemistry approach to alcohol oxidation (Toda et al., 2023).
Synthesis of β-Lactam Structures
The compound and its derivatives are closely related to the synthesis of β-lactam structures, which are foundational in the development of antibiotics. Research on 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, reveals the potential for synthesizing penicillin-type β-lactams from simple precursors, indicating a pathway for creating new antibiotic agents (Chiba et al., 1985).
Antitumor Activity
Research into 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives has demonstrated their potential as antitumor agents. Specific derivatives exhibited strong cytotoxicity against cancer cell lines in vitro, without showing cross-resistance against commonly resistant cell lines. This suggests that bicyclic compounds could serve as a basis for developing new anticancer medications, highlighting the significance of structural diversity in drug design (Singh & Micetich, 2003).
Conformational and Charge Distribution Studies
The conformation and charge distribution of bicyclic β-lactams have been analyzed to understand their structure-activity relationships, particularly in terms of β-lactamase inhibitor capability. Such studies are crucial for designing effective antibiotics capable of overcoming resistance mechanisms (Fernández et al., 1992).
Synthesis of Amino Acid Derivatives
A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, showcasing the utility of these compounds in creating backbone-constrained analogues of γ-amino butyric acid (GABA). This research underscores the adaptability of bicyclic structures in synthesizing analogues of clinically relevant compounds, offering pathways for the development of new therapeutics (Garsi et al., 2022).
Biochemische Analyse
Cellular Effects
It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could interact with various biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
Temporal Effects in Laboratory Settings
Studies could potentially investigate the stability and degradation of this compound, as well as any long-term effects on cellular function in in vitro or in vivo studies .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-18-14/h2-4,7,13-14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIHXVTNNGHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.